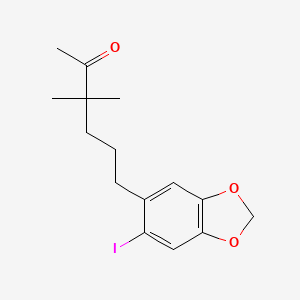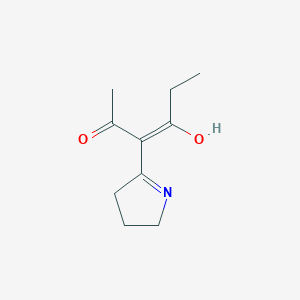
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one is a chemical compound characterized by its unique structure, which includes a pyrrole ring and a hydroxyhexenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Addition of the Hydroxyhexenone Moiety: The hydroxyhexenone moiety can be introduced through an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the enone structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include:
Catalysts: Using specific catalysts to enhance the reaction rate.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The enone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Electrophiles like bromine (Br2) in acetic acid.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of brominated pyrrole derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one: shares similarities with other pyrrole-containing compounds such as:
Uniqueness
- Structural Features : The combination of the pyrrole ring and the hydroxyhexenone moiety makes it unique.
- Reactivity : Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, distinguishes it from other similar compounds.
- Applications : Its potential applications in multiple fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one |
InChI |
InChI=1S/C10H15NO2/c1-3-9(13)10(7(2)12)8-5-4-6-11-8/h13H,3-6H2,1-2H3/b10-9- |
Clave InChI |
LGYWHCMSXCHNKW-KTKRTIGZSA-N |
SMILES isomérico |
CC/C(=C(/C1=NCCC1)\C(=O)C)/O |
SMILES canónico |
CCC(=C(C1=NCCC1)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


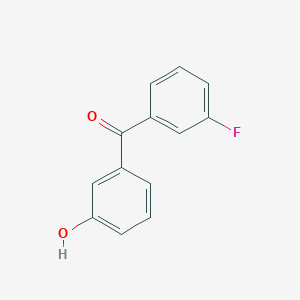
![4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B14517248.png)

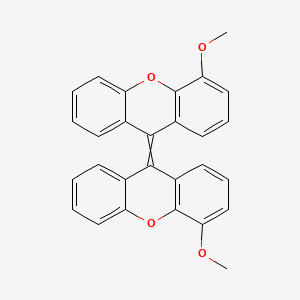

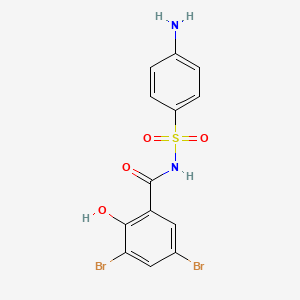
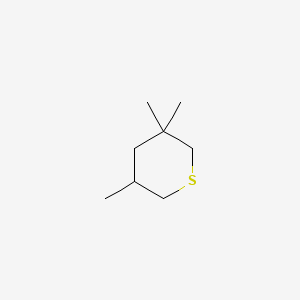
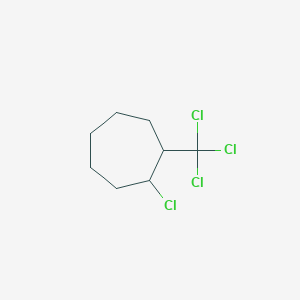

![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)


![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)
